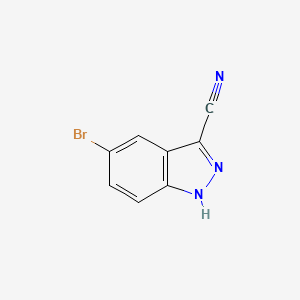
5-bromo-1H-indazole-3-carbonitrile
Übersicht
Beschreibung
5-Bromo-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4BrN3 and a molecular weight of 222.04 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of indazole derivatives, such as 5-bromo-1H-indazole-3-carbonitrile, has been a subject of interest in medicinal chemistry. One method involves the nitrosation of indoles in a slightly acidic environment . This process allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Chemical Reactions Analysis
Indazole derivatives are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles) via cyclisation reactions .Physical And Chemical Properties Analysis
5-Bromo-1H-indazole-3-carbonitrile has a boiling point of 425.3±25.0 °C and a density of 1.85±0.1 g/cm3 . It is recommended to be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Synthetic Approaches to Indazoles
- Summary of Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
- Methods of Application: The synthesis of indazoles involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes: This approach has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .
2. Role of Indole Derivatives in Multicomponent Reactions
- Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a crucial role in multicomponent reactions (MCRs), which are used to produce complex molecules .
- Methods of Application: MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results or Outcomes: MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They comply with the green chemistry criteria and are significant synthetic strategies in medicinal and pharmaceutical chemistry .
3. Transition Metal Catalyzed Reactions
- Summary of Application: Transition metal catalyzed reactions are a key strategy in the synthesis of 1H- and 2H-indazoles . These reactions are particularly useful for creating complex structures found in many medicinal applications .
- Methods of Application: The synthesis involves the use of copper (Cu) as a catalyst and oxygen as the terminal oxidant . The process begins with the formation of N–H ketimine species from 2-(methylamino)benzonitrile and an organometallic reagent . This is followed by a Cu-catalyzed reaction to form the N–N bond .
- Results or Outcomes: This approach has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .
4. Inhibition of Cell Growth
- Summary of Application: Certain indazole compounds, such as 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, have been found to inhibit cell growth . This makes them potentially useful in the treatment of various types of cancer .
- Methods of Application: The compound was tested on various cell lines, including colon and melanoma cells .
- Results or Outcomes: The compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM . It was particularly effective against colon and melanoma cell lines .
5. Direct Access to 1H-Indazole-3-Carboxaldehyde Derivatives
- Summary of Application: 1H-Indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . These compounds are used in the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors .
- Methods of Application: The synthesis is based on the nitrosation of indoles in a slightly acidic environment . These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
- Results or Outcomes: This method provides a general access to this motif, and a modest yield of 13% of 5-bromo-1H-indazole-3-carboxaldehyde was obtained from 5-bromo-indole .
Safety And Hazards
Zukünftige Richtungen
Indazole derivatives are increasingly being used in the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors . With the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®), or lificiguat, more indazole-based drugs are currently under development . Therefore, the future directions of 5-bromo-1H-indazole-3-carbonitrile could be in the field of medicinal chemistry, particularly in the development of new kinase inhibitors.
Eigenschaften
IUPAC Name |
5-bromo-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIULWQLXNFSZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646569 | |
| Record name | 5-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indazole-3-carbonitrile | |
CAS RN |
201227-39-6 | |
| Record name | 5-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-indazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

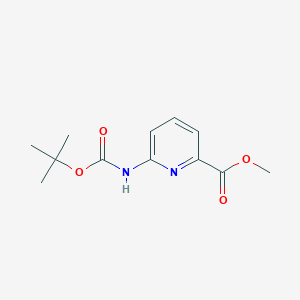

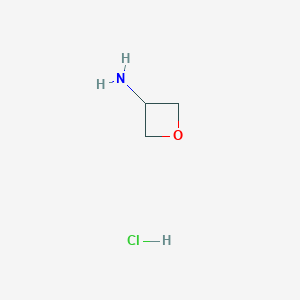
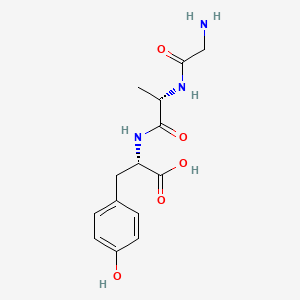

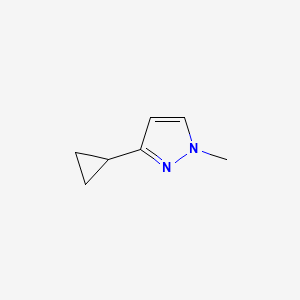
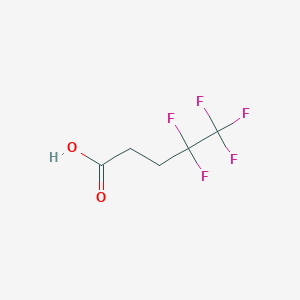
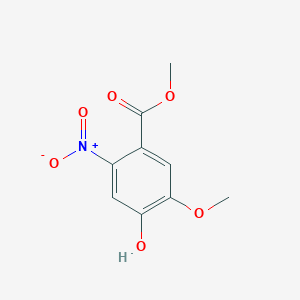
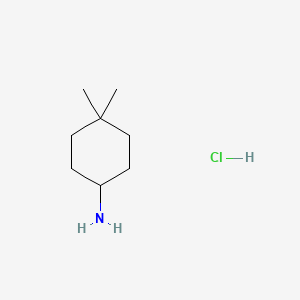
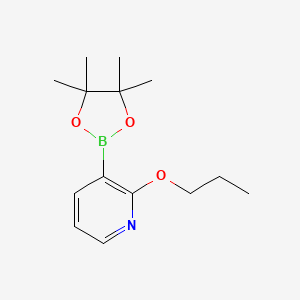
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1592868.png)
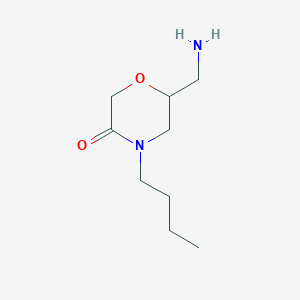
![Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1592872.png)